molecular formula C7H10N2O2S B155520 Ethyl 2-amino-4-methylthiazole-5-carboxylate CAS No. 7210-76-6

Ethyl 2-amino-4-methylthiazole-5-carboxylate

Cat. No.: B155520
CAS No.: 7210-76-6
M. Wt: 186.23 g/mol
InChI Key: WZHUPCREDVWLKC-UHFFFAOYSA-N
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Description

Ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate is a synthetic intermediate widely used in pharmaceutical synthesis. This compound, with the molecular formula C7H10N2O2S, is known for its role in the development of various drugs and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate can be synthesized through several methods. One common route involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-amino-4-methylthiazole-5-carboxylate. The reaction typically occurs under reflux conditions in ethanol, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction environments to ensure consistent product quality. The final product is usually obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .

Scientific Research Applications

Ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Used in the study of enzyme inhibitors and receptor modulators.

    Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The pathways involved often include inhibition of bacterial enzymes or modulation of signaling pathways in cancer cells .

Comparison with Similar Compounds

Ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate can be compared with other thiazole derivatives:

The uniqueness of ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHUPCREDVWLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60322018
Record name Ethyl 2-amino-4-methylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60322018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7210-76-6
Record name 7210-76-6
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Record name Ethyl 2-amino-4-methylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60322018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-4-methylthiazole-5-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-chloroacetoacetate (50 g, 0.30 mol, Aldrich) and thiourea (45.6 g, 0.60 mol) in 400 mL of absolute ethanol was heated to reflux. After refluxing overnight the reaction mixture was allowed to cool to room temperature and then concentrated to half the original volume in vacuo. The remaining ethanol solution was poured into H2O (1L) and made basic (pH 10) with 2N NaOH. An off-white solid precipitated immediately. The mixture was stirred for ~10 minutes and then the solid was removed by vacuum filtration and dried to give 54.75 g (98% yield) of the desired product as a white solid: 1H NMR (CDCl3) 67 5.5 (bs, 2H), 4.25 (q, 2H), 2.5 (s, 3H), 1.35 (t, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 2-chloroacetoacetate (6.0 mL, 43.35 mmol) in MeCN (24 mL) and THF (6 mL) was added thiourea (3.0 g, 39.41 mmol) and Na2CO3 (0.417 g, 39.41 mmol). The reaction mixture was heated at 120° C. under microwave irradiation for 30 minutes, cooled to r.t., partitioned between EtOAc and water, and the organic fraction was dried (MgSO4), filtered and concentrated in vacuo to give the title compound (2.76 g, 38%) as a cream solid. δH (CDCl3) 5.47 (2H, br. s), 4.27 (2H, q, J 7.2 Hz), 2.53 (3H, s), 1.33 (3H, t, J 7.2 Hz). MS (ES+) 187.0 (M+H)+.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.417 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Ethyl 2-amino-4-methylthiazole-5-carboxylate
Reactant of Route 4
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Reactant of Route 5
Ethyl 2-amino-4-methylthiazole-5-carboxylate

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